Acerogenin G

Übersicht

Beschreibung

Acerogenin G is a chemical compound known for its unique structure and properties. It is a member of the diarylheptanoid family, which are natural products found in various plants, including turmeric (Curcuma longa) and ginger (Etlingera elatior). These compounds are known for their antioxidant and potential pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acerogenin G can be synthesized through various methods. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by a series of reactions to form the final product. The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound often involves the extraction of turmeric oleoresin, which contains curcuminoids. The extraction process uses solvents such as acetone, dichloromethane, or ethanol. The extracted oleoresin is then purified to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Acerogenin G undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohol derivatives

Substitution: Alkylated or acylated derivatives

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antioxidant Properties

Acerogenin G has demonstrated significant antioxidant capabilities, effectively scavenging free radicals. This property is essential for protecting cells from oxidative stress, which is implicated in various diseases.

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting nitric oxide production, a key mediator in inflammatory pathways. This effect suggests its potential therapeutic applications in conditions characterized by inflammation.

3. Neuroprotective Activities

Studies have explored the neuroprotective effects of this compound, particularly its ability to guard against oxidative stress-induced neuronal damage. This aspect positions it as a candidate for further investigation in neurodegenerative diseases.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other diarylheptanoids and phenolic compounds. The table below summarizes some comparable compounds and their biological activities:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Acerogenin E | Biphenyl heptanoid | Antioxidant, anti-inflammatory |

| Acerogenin K | Biphenyl heptanoid | Antimicrobial, neuroprotective |

| Acerogenin A | Cyclic diarylheptanoid | Anti-inflammatory |

| Pterocarine | Diarylether heptanoid | Antioxidant, anti-tumor |

Case Studies and Research Findings

-

Neuroprotection Against Oxidative Stress

A study investigated the protective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers, suggesting its potential use in neurodegenerative disorders. -

Anti-inflammatory Activity

Another research focused on the compound's ability to inhibit nitric oxide synthase activity in macrophages. The findings revealed that this compound effectively reduced nitric oxide levels, highlighting its role as an anti-inflammatory agent. -

Antioxidant Efficacy

In vitro assays demonstrated that this compound exhibited strong radical scavenging activity, comparable to established antioxidants like curcumin. This positions it as a promising candidate for further exploration in antioxidant therapies.

Wirkmechanismus

The mechanism of action of Acerogenin G involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.

Anti-inflammatory Activity: It modulates the activity of enzymes and signaling pathways involved in inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species.

Vergleich Mit ähnlichen Verbindungen

Acerogenin G is similar to other diarylheptanoids, such as:

Curcumin: Found in turmeric, known for its anti-inflammatory and antioxidant properties.

Demethoxycurcumin: Another curcuminoid with similar biological activities.

Bisdemethoxycurcumin: A curcuminoid with potent antioxidant properties.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with different molecular targets and exhibit a range of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and industrial applications .

Biologische Aktivität

Acerogenin G, a synthetic compound derived from the Acer nikoense plant, belongs to the class of diarylheptanoids. This article explores its biological activity, focusing on its antioxidant properties, cytotoxicity, and potential therapeutic applications.

Overview of this compound

This compound has garnered attention due to its unique structure and biological properties. It is synthesized through various methods, including the Claisen-Schmidt condensation reaction, which allows for the creation of complex diarylheptanoid structures. The compound has been studied for its potential in medicinal chemistry, particularly in cancer treatment and as an antioxidant.

Antioxidant Activity

This compound exhibits significant antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this property. In studies, this compound demonstrated a strong ability to scavenge free radicals, indicating its potential as a natural antioxidant.

Table 1: Antioxidant Activity of this compound

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines, including healthy MRC-5 cells and cancer cell lines such as HeLa and MDA-MB-231. Results indicate that this compound possesses selective cytotoxic effects against cancer cells while maintaining a relatively lower toxicity profile on normal cells.

Table 2: Cytotoxic Effects of this compound

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Inhibition of ROS Production : Similar to other diarylheptanoids, this compound may inhibit reactive oxygen species (ROS) production, which is crucial in preventing oxidative stress-related cell damage.

- Induction of Apoptosis : In cancer cells, this compound has been shown to induce apoptosis through mitochondrial pathways, leading to cell death in malignant tissues.

- Regulation of Inflammatory Responses : Preliminary studies suggest that this compound may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotective Effects : Research indicates that compounds similar to this compound can protect neuronal cells from glutamate-induced toxicity by activating the Nrf2 pathway, which enhances the expression of antioxidant proteins.

- Antimicrobial Activity : Some studies suggest that diarylheptanoids possess antimicrobial properties against various bacterial strains, although specific data on this compound's efficacy in this area remains limited.

Q & A

Basic Research Questions

Q. What is the primary biological activity of Acerogenin G, and what experimental models are used to study it?

this compound exhibits antiproliferative effects, particularly in vascular smooth muscle cells (HASMCs) stimulated by platelet-derived growth factor (PDGF-BB). Experimental models include in vitro assays such as [³H]-thymidine incorporation to measure DNA synthesis and flow cytometry for cell cycle analysis. Concentrations ranging from 0.1–10 µM are commonly tested, with PDGF-BB (20 ng/mL) used to induce proliferation .

Q. How is the cytotoxicity of this compound assessed in cell-based studies?

Cytotoxicity is evaluated via viability assays (e.g., trypan blue exclusion) and baseline [³H]-thymidine uptake in unstimulated cells. For example, this compound at 0.1–10 µM showed no cytotoxicity in quiescent HASMCs over 24 hours, confirming its antiproliferative rather than toxic mechanism .

Q. What statistical methods are applied to analyze experimental data in this compound studies?

Data are expressed as mean ± SEM. One-way ANOVA followed by Dunnett’s test is used for multiple comparisons, with significance thresholds set at p < 0.05 and p < 0.01. Raw data (e.g., cell counts, protein expression levels) are processed and normalized to controls .

Advanced Research Questions

Q. How does this compound modulate cell cycle progression in PDGF-stimulated HASMCs?

this compound induces G0/G1 phase arrest by downregulating cyclin D1, CDK4, cyclin E, and CDK2, while upregulating the CDK inhibitor p27kip1. Flow cytometry and immunoblotting are critical for quantifying cell cycle distribution and protein expression. For instance, 10 µM Acerogenin C (structurally analogous to G) reduced S-phase cells from 28.3% to 5.4% .

Q. Why does this compound inhibit PLCγ1 and Akt phosphorylation but not ERK1/2 or PDGF-Rβ in PDGF signaling?

This selectivity suggests pathway-specific modulation. Methodologically, phosphoprotein analysis via Western blotting under varying this compound concentrations (0.1–10 µM) is used to identify targets. Contradictions in pathway inhibition may arise from off-target effects or alternative signaling cascades, necessitating kinase activity assays or siRNA knockdowns to validate specificity .

Q. How can researchers resolve contradictions in this compound’s mechanism of action across studies?

Systematic replication under standardized conditions (e.g., cell culture protocols, PDGF-BB concentrations) is essential. Meta-analyses of raw data (e.g., phosphorylation levels, cell cycle profiles) and sensitivity analyses (e.g., dose-response curves) help identify confounding variables. Cross-referencing with structural analogs (e.g., Acerogenin C) can clarify structure-activity relationships .

Q. What methodologies are recommended for investigating this compound’s therapeutic potential in vascular diseases?

Preclinical models, such as arterial injury assays in rodents or 3D vascular tissue cultures, should be paired with transcriptomic profiling (RNA-seq) to identify downstream targets. Dose optimization studies in ex vivo human aortic tissues can bridge in vitro and in vivo findings .

Q. Methodological Considerations

Q. How should researchers design experiments to test this compound’s synergy with existing antiproliferative agents?

Use combinatorial dosing matrices (e.g., checkerboard assays) and calculate synergy scores (e.g., Chou-Talalay method). Include controls for additive vs. synergistic effects, and validate results with dual-pathway inhibition studies (e.g., co-treatment with PI3K/Akt inhibitors) .

Q. What are best practices for presenting raw data and processed results in publications?

Large datasets (e.g., flow cytometry raw counts, immunoblot densitometry) should be archived in supplementary materials. Processed data (e.g., normalized phosphorylation levels) must include error margins and statistical annotations. Visual abstracts summarizing key mechanisms (e.g., cell cycle arrest pathways) enhance clarity .

Q. How can researchers leverage “People Also Ask” data to identify gaps in this compound literature?

Analyze high-frequency queries (e.g., “this compound vs. C activity”) to prioritize comparative studies. Use tools like Semrush or Google’s PAA to map recurring themes (e.g., signaling pathways, toxicity profiles) and design studies addressing under-researched areas .

Eigenschaften

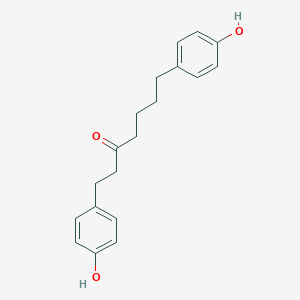

IUPAC Name |

1,7-bis(4-hydroxyphenyl)heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,21-22H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHYUSAHBDACNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(=O)CCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130233-83-9 | |

| Record name | 130233-83-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.